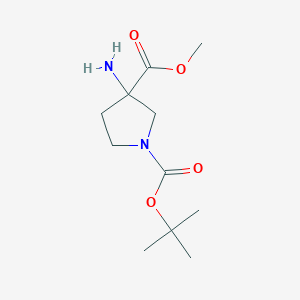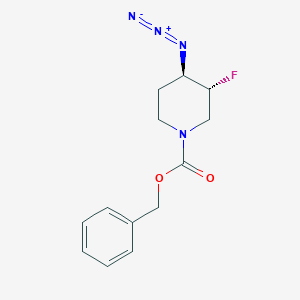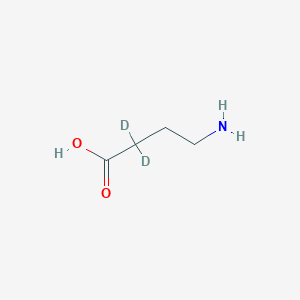
3-Methoxy-5-(methylsulfonyl)aniline
Vue d'ensemble
Description
3-Methoxy-5-(methylsulfonyl)aniline is an organic compound with the molecular formula C8H11NO3S . It has a molecular weight of 201.25 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO3S/c1-12-7-3-6(9)4-8(5-7)13(2,10)11/h3-5H,9H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound is very soluble, with a solubility of 5.28 mg/ml .Applications De Recherche Scientifique
Polymer Morphology Control : Luo et al. (2011) investigated the morphologies of polymers prepared by chemical oxidation of aniline and its derivatives, including methoxy-substituted aniline. They found that the oxidation of aniline derivatives typically produces hollow microspheres, providing insights into the control of polymer morphology through the stability of droplets formed in aqueous solutions and the rate of exothermal reactions (Luo et al., 2011).
Polyketides Production : Yu et al. (2019) isolated new polyketides modified with a methylsulfonyl group from Neosartorya udagawae, cultivated with the DNA methyltransferase inhibitor 5-azacytidine. This study highlights the fungus's ability to achieve sulfonylation-like modification of natural products, a significant advancement in understanding the biosynthesis of complex molecules (Yu et al., 2019).
Nerve Cell Differentiation : In a study by Liu et al. (2009), the potential biomedical applications of novel polypyrrole composites incorporating poly (2-methoxy-5 aniline sulfonic acid) were investigated. The study demonstrates the support and enhancement of nerve cell differentiation by these composites, suggesting their potential use in medical implants for neurological applications (Liu et al., 2009).
Sulfur Dioxide Detection and Adsorption : Tian et al. (2017) explored the use of ring-substituted polyanilines, including methoxy-substituted aniline, for detecting and adsorbing sulfur dioxide. Their findings show that these materials can function both as a sensor and a novel filter for the removal of sulfur dioxide pollutant from environments (Tian et al., 2017).
Electrochemical Applications : Research by Basnayaka et al. (2013) into graphene-polyaniline derivative nanocomposite materials, including methoxy aniline derivatives, revealed their potential application in supercapacitors. These materials demonstrated high specific capacitance and small relaxation time constants, indicating their suitability for energy storage applications (Basnayaka et al., 2013).
Safety and Hazards
The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , suggesting measures to prevent exposure and actions to take if exposed.
Propriétés
IUPAC Name |
3-methoxy-5-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-12-7-3-6(9)4-8(5-7)13(2,10)11/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZBDCOVNQRWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728148 | |
| Record name | 3-(Methanesulfonyl)-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62606-02-4 | |
| Record name | 3-(Methanesulfonyl)-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methanesulfonyl-5-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)




![8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1374942.png)
![4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1374944.png)



